Coil overlap in moderately concentrated polyelectrolyte solutions: effects of self-shielding as compared with salt-shielding as a function of chain length

RSC Advances Pub Date: 2016-04-18 DOI: 10.1039/C6RA04488C

Abstract

The generalized intrinsic viscosity {η} (hydrodynamic volume of the solute at arbitrary polymer concentration c) – introduced by analogy to the intrinsic viscosity [η] – provides access to the degree of coil overlap Ω for polyelectrolyte solutions in pure water or in saline water. The experimental basis of this investigation consists in viscosity measurements as a function of c for a large number of sodium polystyrene sulfonate (Na-PSS) samples covering the molecular weight range from 0.91 to 1000 kg mol−1. The accurate modeling of these dependencies with a maximum of three parameters yields detailed information on Ω as a function of [c with combining tilde] (c[η]) in the absence and in the presence of extra salt. It demonstrates that the polymer character of PSS-Na is lost as the number of monomeric units falls below approximately 15. In the case of pure water the extent of coil overlap resulting at given [c with combining tilde] grows markedly with rising M. The minimum share of self-shielding in the total shielding – resulting for a large surplus of extra salt – depends on Ω. It starts from zero at infinite dilution and approaches limiting values on the order of 90% in all cases. The transition between these two values spreads out over increasing ranges of Ω as M becomes larger. Also discussed are generalized Kuhn–Mark–Houwink relations for constant c and unexpected concentration dependencies of Ω.

Graphical abstract: Coil overlap in moderately concentrated polyelectrolyte solutions: effects of self-shielding as compared with salt-shielding as a function of chain length
Coil overlap in moderately concentrated polyelectrolyte solutions: effects of self-shielding as compared with salt-shielding as a function of chain length
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